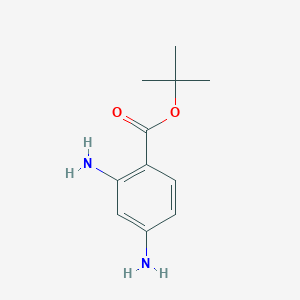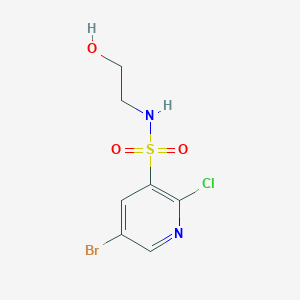
1-(2-Nitrophenyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)piperidin-3-amine, also known as JNJ-40411813, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)piperidin-3-amine involves its binding to the dopamine D3 receptor and blocking its activation by dopamine. This results in a reduction in dopamine neurotransmission, which has been shown to have therapeutic effects in several neuropsychiatric disorders. Additionally, the compound has been shown to exhibit some selectivity for the dopamine D3 receptor, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Nitrophenyl)piperidin-3-amine are primarily related to its action as a dopamine D3 receptor antagonist. Studies have shown that the compound can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and may have potential as a treatment for addiction. Additionally, the compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Nitrophenyl)piperidin-3-amine for lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for research on 1-(2-Nitrophenyl)piperidin-3-amine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neuropsychiatric disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of the compound and its potential as a treatment for inflammatory disorders. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of the compound to optimize its therapeutic potential.
Conclusion:
In conclusion, 1-(2-Nitrophenyl)piperidin-3-amine is a small molecule compound that has shown promise as a therapeutic agent in several scientific research applications. Its potent and selective action as a dopamine D3 receptor antagonist makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. Further research is needed to optimize its therapeutic potential and elucidate its mechanisms of action.
Méthodes De Synthèse
The synthesis method for 1-(2-Nitrophenyl)piperidin-3-amine involves the reaction of 2-nitrobenzaldehyde and 3-piperidinamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction of the nitro group, and cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)piperidin-3-amine has been extensively studied in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to act as a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission, and its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia and addiction.
Propriétés
IUPAC Name |
1-(2-nitrophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOKIDCWBVOIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)piperidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)